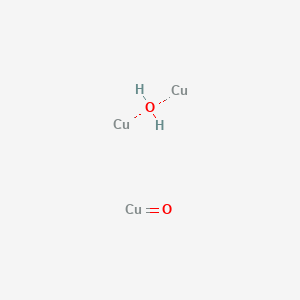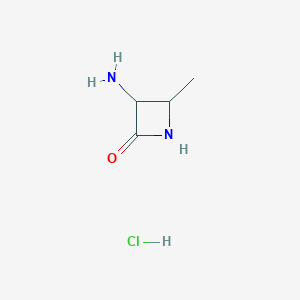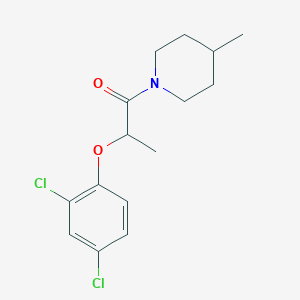![molecular formula C41H30IrN3O B14799425 Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium is a complex organometallic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, making it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium typically involves the coordination of iridium with ligands such as 2-(5-methylpyridin-2-yl)phenyl and 4-(pyridin-2-yl)dibenzo[b,d]furan. The process often includes the following steps:
Coordination Reaction: The ligands are then coordinated with an iridium precursor, such as iridium trichloride, under specific reaction conditions.
Purification: The resulting complex is purified using techniques like column chromatography to obtain the pure this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium has several scientific research applications:
Optoelectronics: It is widely used in the development of OLEDs due to its excellent photophysical properties, including high luminescence and stability.
Photocatalysis: The compound serves as a photocatalyst in various chemical reactions, aiding in the conversion of light energy into chemical energy.
Biological Imaging: Its luminescent properties make it useful in biological imaging techniques, allowing for the visualization of cellular processes.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or emit light as fluorescence . This process is facilitated by the unique electronic structure of the iridium complex and its ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another iridium complex used in OLEDs.
Tris(2-phenylpyridinato)iridium(III): Known for its high efficiency in light-emitting applications.
Bis(2-(2-pyridyl)phenyl)iridium(III) chloride: Used in photocatalysis and biological imaging.
Uniqueness
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium stands out due to its specific ligand structure, which imparts unique photophysical properties. Its combination of high luminescence, stability, and versatility in various applications makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C41H30IrN3O |
|---|---|
Molekulargewicht |
772.9 g/mol |
IUPAC-Name |
2-(3H-dibenzofuran-3-id-4-yl)pyridine;iridium(3+);5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H10NO.2C12H10N.Ir/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15;2*1-10-7-8-12(13-9-10)11-5-3-2-4-6-11;/h1-7,9-11H;2*2-5,7-9H,1H3;/q3*-1;+3 |
InChI-Schlüssel |
NKSPBXIOCOXNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC=CC=[C-]2.CC1=CN=C(C=C1)C2=CC=CC=[C-]2.C1=CC=C2C(=C1)C3=C(O2)C(=[C-]C=C3)C4=CC=CC=N4.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)

![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)





![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
